Differentiation by Ortho-Chloro Substitution: SAR Context from Published Analogs
The 2-chlorobenzyl group in 941981-26-6 replaces the unsubstituted, 4-fluoro, or other benzyl variants in published analogs. In the series reported by Fallah-Tafti et al. (2011), the unsubstituted N-benzyl analog 8a inhibited c-Src kinase with GI50 values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F), while the 4-fluorobenzyl analog 8b inhibited BT-20 and CCRF cell proliferation by 64–71% at 50 μM [1]. The ortho-chloro substituent in 941981-26-6 introduces distinct electronic and steric properties (Hammett σ_meta = 0.37 for Cl vs. σ_para = 0.06 for F) that are expected to alter target binding and cellular activity, but no direct experimental data for 941981-26-6 is available in public sources.
| Evidence Dimension | Src kinase cellular inhibition and antiproliferative activity |
|---|---|
| Target Compound Data | No direct experimental data publicly available |
| Comparator Or Baseline | Analog 8a (unsubstituted N-benzyl): c-Src GI50 = 1.34–2.30 μM; Analog 8b (4-fluorobenzyl): 64–71% proliferation inhibition at 50 μM in BT-20 and CCRF cells |
| Quantified Difference | Cannot be quantified due to absence of target compound data |
| Conditions | NIH3T3/c-Src527F and SYF/c-Src527F cells for 8a; HT-29, BT-20, CCRF-CEM cells for 8b at 50 μM |
Why This Matters
Potential users must verify the target compound's activity in their specific assays rather than extrapolating from published analog data; the ortho-chloro substitution may yield a distinct selectivity or potency profile relevant to their screening cascade.
- [1] Fallah-Tafti A, Foroumadi A, Tiwari R, et al. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011;46(10):4853-4858. doi:10.1016/j.ejmech.2011.07.050 View Source
